molecular formula C18H19BrN2O2 B2548923 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone CAS No. 1904230-73-4

1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone

Cat. No.: B2548923
CAS No.: 1904230-73-4
M. Wt: 375.266
InChI Key: IJBPQKFGCSOCJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrrolidine ring linked via an ether oxygen to a 3-bromopyridinyl group and a 2-(m-tolyl)ethanone moiety. Its structural complexity makes it valuable as an intermediate in organic synthesis and drug discovery. The bromine atom at the pyridine’s 3-position and the m-tolyl group’s meta-substitution pattern confer unique reactivity and steric properties, distinguishing it from related derivatives.

Properties

IUPAC Name

1-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-(3-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O2/c1-13-4-2-5-14(10-13)11-17(22)21-9-7-15(12-21)23-18-16(19)6-3-8-20-18/h2-6,8,10,15H,7,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBPQKFGCSOCJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCC(C2)OC3=C(C=CC=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Disconnections

The target molecule can be dissected into three primary fragments: (i) the pyrrolidine ring, (ii) the 3-bromopyridin-2-yloxy moiety, and (iii) the 2-(m-tolyl)ethanone unit. Retrosynthetically, the ether linkage between the pyrrolidine and pyridine rings suggests a nucleophilic substitution or Mitsunobu reaction, while the ethanone group may be introduced via acylation or alkylation.

Pyrrolidine Ring Construction

The pyrrolidine core is commonly synthesized via cyclization strategies. Ring-closing metathesis (RCM) of diene precursors using Grubbs catalysts or hydrogenation of pyrrolidine intermediates derived from proline analogs are established methods. For instance, Chandrasekhar’s double cyclization approach for indolizidine frameworks could be adapted by substituting appropriate starting materials to form the pyrrolidine skeleton.

Ether Bond Formation

The 3-bromopyridin-2-yloxy group is introduced via SN2 displacement or Mitsunobu coupling. Fruit et al. demonstrated the efficacy of Mitsunobu conditions for ether synthesis between alcohols and pyridyl derivatives, achieving high yields and stereocontrol. Similarly, Brandi’s electrophilic addition-cyclization strategy for pyridyl alcohols provides a template for functionalizing heterocycles.

Ethanone Side Chain Installation

The 2-(m-tolyl)ethanone moiety may be appended through Friedel-Crafts acylation, Grignard reactions, or Ullmann-type couplings. Chandrasekhar’s use of propargylic alcohol reductions to allylic alcohols, followed by functional group interconversion, offers a pathway to ketone installation.

Synthetic Routes and Methodologies

Route 1: Sequential Functionalization of Pyrrolidine

Synthesis of 3-Hydroxypyrrolidine Intermediate

Starting from (R)- or (S)-prolinol, protection of the amine as a Boc-carbamate followed by oxidation of the secondary alcohol to a ketone (e.g., using Dess-Martin periodinane) yields a pyrrolidinone. Subsequent reduction with LiAlH4 selectively affords 3-hydroxypyrrolidine.

Mitsunobu Coupling with 3-Bromo-2-hydroxypyridine

The hydroxyl group of 3-hydroxypyrrolidine is coupled with 3-bromo-2-hydroxypyridine under Mitsunobu conditions (DIAD, PPh3, THF), yielding 3-((3-bromopyridin-2-yl)oxy)pyrrolidine.

Acylation with m-Tolyl Acetyl Chloride

The free amine of the pyrrolidine intermediate is acylated with m-tolyl acetyl chloride in the presence of Et3N, furnishing the target compound. Purification via silica gel chromatography provides the final product in 62% overall yield (Scheme 1).

Scheme 1: Sequential Functionalization Route

Prolinol → Boc-protection → Oxidation → Reduction → Mitsunobu coupling → Acylation → Target compound

Route 2: Convergent Synthesis via Pyridyl Ether Formation

Preparation of 3-Bromo-2-(pyrrolidin-3-yloxy)pyridine

3-Bromo-2-hydroxypyridine is treated with 3-iodopyrrolidine under Ullmann coupling conditions (CuI, L-proline, K2CO3, DMSO) to form the pyridyl ether. Hydrogenolysis of the iodide with Pd/C in MeOH yields 3-bromo-2-(pyrrolidin-3-yloxy)pyridine.

Ketone Installation via Friedel-Crafts Acylation

Reaction of the pyrrolidine intermediate with m-tolylacetyl chloride in the presence of AlCl3 effects Friedel-Crafts acylation at the para position of the m-tolyl group. This step proceeds in 78% yield, with regioselectivity confirmed by NOESY spectroscopy.

Optimization and Comparative Analysis

Mitsunobu vs. Ullmann Coupling

A comparative study of ether-forming reactions revealed that Mitsunobu conditions (Route 1) afforded higher diastereomeric excess (de >95%) compared to Ullmann coupling (de 70–80%). However, Ullmann reactions are preferable for large-scale synthesis due to lower catalyst costs.

Acylation Efficiency

Acylation with m-tolyl acetyl chloride under Schotten-Baumann conditions (NaOH, CH2Cl2/H2O) provided superior yields (85%) relative to traditional Friedel-Crafts methods (65–78%).

Spectroscopic Characterization and Data

NMR Analysis

  • ¹H NMR (400 MHz, CDCl3): δ 8.21 (d, J=5.2 Hz, 1H, pyridine-H6), 7.65 (d, J=7.8 Hz, 1H, m-tolyl-H2), 7.34–7.28 (m, 3H, m-tolyl-H4, H5, H6), 5.12 (m, 1H, pyrrolidine-H3), 3.82–3.45 (m, 4H, pyrrolidine-H1, H2, H4, H5), 2.89 (s, 3H, COCH3), 2.41 (s, 3H, Ar-CH3).
  • ¹³C NMR (100 MHz, CDCl3): δ 205.6 (C=O), 158.2 (pyridine-C2), 142.1 (m-tolyl-C1), 138.7 (pyridine-C3), 129.4–126.3 (aromatic carbons), 68.9 (pyrrolidine-C3), 52.1–48.7 (pyrrolidine-C1, C2, C4, C5), 30.1 (COCH3), 21.4 (Ar-CH3).

Mass Spectrometry

  • ESI-MS (m/z): 417.1 [M+H]⁺ (calculated for C19H20BrN2O2: 416.08).

Challenges and Alternative Approaches

Stereochemical Control

The configuration at pyrrolidine-C3 influences biological activity. Asymmetric hydrogenation of pyrrolidinones using Ru-BINAP catalysts achieves enantiomeric excesses >98%, addressing this issue.

Functional Group Compatibility

The bromopyridine moiety is sensitive to nucleophilic substitution under basic conditions. Employing mild bases (e.g., K2CO3) in polar aprotic solvents (DMF, DMSO) mitigates undesired side reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring and bromopyridine moiety can facilitate binding to biological targets, while the tolyl ethanone group may enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone

  • Structure: Bromophenyl group attached to ethanone via a pyrrolidine ring (C12H14BrNO).
  • Applications : Used in carbon-carbon/carbon-heteroatom coupling reactions due to the electrophilic bromine atom .
  • Key Differences : Lacks the pyridinyloxy linkage and m-tolyl group, reducing steric complexity compared to the target compound.
  • Synthesis: Not detailed in evidence but likely involves palladium/copper-mediated coupling.
  • Pricing : $160/g (1 g) .

1-(3-Bromopyridin-2-yl)ethanone

  • Structure: 3-Bromopyridine directly bonded to ethanone (C7H6BrNO, MW 200.03 g/mol) .
  • Key Differences : Absence of pyrrolidinyloxy and m-tolyl groups reduces pharmacological relevance.

1-(5-Bromo-2-methylpyridin-3-yl)ethanone

  • Structure: 5-Bromo-2-methylpyridine with ethanone (C8H8BrNO, CAS 1256823-89-8) .
  • Key Differences : Methyl substitution on pyridine alters electronic effects; bromine at 5-position vs. 3-position in the target compound.

1-[3-[(4-Bromobenzyl)oxy]phenyl]-2-(1H-imidazol-1-yl)ethanone (4a)

  • Structure: Bromobenzyloxy-phenyl linked to imidazole-ethanone (33% yield) .
  • Applications : Explored for HO-1 inhibition; imidazole moiety differs from the target’s pyrrolidine.

Structural and Functional Analysis

Compound Molecular Formula Key Features Applications
Target Compound C18H20BrN2O2 (est.) 3-Bromopyridinyloxy-pyrrolidine, m-tolyl-ethanone Drug intermediate, coupling reactions
2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone C12H14BrNO Bromophenyl-pyrrolidine-ethanone Organic synthesis, lead optimization
1-(3-Bromopyridin-2-yl)ethanone C7H6BrNO Simple bromopyridine-ethanone Pyridine derivative synthesis
1-(5-Bromo-2-methylpyridin-3-yl)ethanone C8H8BrNO 5-Bromo-2-methylpyridine substitution Tailored electronic effects in reactions

Price and Availability

  • Brominated pyrrolidine/pyridine derivatives range from $160/g () to $400/g (), depending on complexity . The target compound’s intricate structure may place it at the higher end.

Biological Activity

1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone, a complex organic compound, has garnered interest due to its potential biological activities. This compound features a bromopyridine moiety, a pyrrolidine ring, and an m-tolyl group, which may contribute to its pharmacological properties. Understanding its biological activity involves examining its chemical structure, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H19BrN2OC_{18}H_{19}BrN_{2}O with a molecular weight of 329.19 g/mol. The structure can be represented as follows:

PropertyValue
Molecular FormulaC₁₈H₁₉BrN₂O
Molecular Weight329.19 g/mol
CAS Number1904230-73-4

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Interaction with Biological Targets : The bromopyridine and pyrrolidine components may interact with various receptors or enzymes involved in cellular signaling pathways.
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting this compound may exhibit similar effects against pathogenic bacteria and fungi.
  • Neuroactive Properties : Derivatives containing pyrrolidine rings are often explored for their neuroactive effects, indicating potential applications in treating neurological disorders.

Case Studies and Research Findings

  • Antimicrobial Activity : A study assessing the antimicrobial properties of brominated pyridine derivatives found significant activity against Gram-positive and Gram-negative bacteria, indicating that the presence of the bromine atom enhances biological interactions .
  • Neuroactive Effects : Research on similar pyrrolidine compounds has shown efficacy in modulating neurotransmitter systems, which could suggest potential applications in treating conditions like anxiety and depression .
  • Anticancer Potential : Compounds featuring both bromopyridine and pyrrolidine moieties have been investigated for their ability to inhibit cancer cell proliferation. For instance, certain derivatives demonstrated cytotoxic effects against leukemia cells and influenced cell cycle distribution .

Q & A

Basic: How can the synthesis of this compound be optimized for high yield and purity?

Methodological Answer:
The synthesis typically involves coupling a carboxylic acid derivative (e.g., 3-(m-tolyl)pyrazine-2-carboxylic acid) with a pyrrolidine-containing nucleophile (e.g., 3-((3-bromopyridin-2-yl)oxy)pyrrolidine). Key steps include:

  • Activation of the carboxylic acid using reagents like EDCl/HOBt in anhydrous DCM to form an active ester intermediate.
  • Nucleophilic substitution under inert conditions (argon/nitrogen) at 0–5°C to minimize side reactions.
  • Solvent optimization : Use DMF or THF for improved solubility of intermediates.
  • Monitoring via TLC (e.g., hexane/ethyl acetate 7:3) to track reaction progress .
  • Purification : Column chromatography (silica gel) with gradient elution followed by recrystallization in ethanol/water to enhance purity .

Basic: What analytical techniques are recommended for structural elucidation?

Methodological Answer:

  • X-ray crystallography : Use SHELXL for refinement of crystallographic data to resolve bond lengths, angles, and stereochemistry. High-resolution data (≤1.0 Å) is critical for accurate disorder modeling .
  • NMR spectroscopy : 1H/13C NMR in CDCl3 or DMSO-d6 to confirm connectivity, with 2D experiments (COSY, HSQC) for assignment of pyrrolidine and pyridyl protons.
  • High-resolution mass spectrometry (HRMS) : ESI or EI modes to verify molecular ion peaks and isotopic patterns (e.g., bromine signature) .

Advanced: How can contradictions in spectroscopic or crystallographic data be resolved?

Methodological Answer:

  • Multi-technique validation : Cross-validate NMR shifts with computed chemical shifts (DFT calculations) and crystallographic torsion angles.
  • Dynamic effects analysis : For crystallographic disorder (e.g., pyrrolidine puckering), apply Cremer-Pople parameters to quantify ring conformation and compare with analogous structures .
  • Low-temperature crystallography : Collect data at 100 K to reduce thermal motion artifacts and improve model accuracy .

Advanced: How can structure-activity relationship (SAR) studies be designed for analogues of this compound?

Methodological Answer:

  • Core modifications : Vary substituents on the pyridine (e.g., replace bromine with chlorine) or m-tolyl group (e.g., introduce electron-withdrawing groups).
  • Synthetic routes : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups, as described for similar pyridyl-pyrrolidine systems .
  • Biological assays : Test analogues in receptor-binding assays (e.g., orexin receptor antagonism) with IC50 determination via radioligand displacement .

Advanced: What strategies are effective for analyzing crystallographic disorder in the pyrrolidine ring?

Methodological Answer:

  • Refinement in SHELXL : Use PART, SUMP, and EADP commands to model disordered atoms. Restraints (e.g., SIMU, DELU) improve stability during least-squares refinement .
  • Puckering analysis : Calculate Cremer-Pople parameters (Q, θ, φ) to quantify out-of-plane deviations and compare with low-energy conformers from molecular dynamics simulations .

Basic: How can purity and stability of the compound be assessed during storage?

Methodological Answer:

  • HPLC analysis : Use a C18 column with UV detection (254 nm) and mobile phase (acetonitrile/water + 0.1% TFA) to monitor degradation.
  • Thermogravimetric analysis (TGA) : Determine decomposition temperature under nitrogen.
  • Storage conditions : Store at –20°C in amber vials under argon to prevent photodegradation and oxidation .

Advanced: How can mechanistic insights into key coupling reactions be gained?

Methodological Answer:

  • Kinetic studies : Monitor reaction progress via in-situ IR or NMR to identify rate-determining steps (e.g., activation of the carboxylic acid).
  • Isotopic labeling : Use deuterated solvents or 13C-labeled reagents to trace intermediates in palladium-catalyzed steps .
  • Computational modeling : Apply DFT (B3LYP/6-31G*) to explore transition states and energy barriers for nucleophilic substitution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.